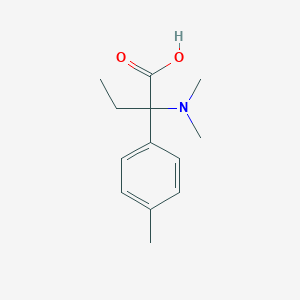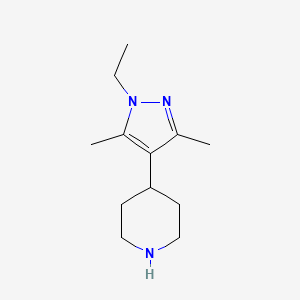
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of methoxy and methylene groups attached to the pyrrole ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the pyrrole ring and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methylene bridge.
5-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a methoxy group.
2,5-Dimethyl-1H-pyrrole: Similar structure but lacks the methoxy and methylene groups.
Uniqueness
4-Methoxy-5-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-2(5H)-one is unique due to the presence of both methoxy and methylene groups attached to the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(5E)-4-methoxy-5-[(5-methyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-8(12-7)5-9-10(15-2)6-11(14)13-9/h3-6,12H,1-2H3,(H,13,14)/b9-5+ |
Clave InChI |
KKAFKQTWSBWYEP-WEVVVXLNSA-N |
SMILES isomérico |
CC1=CC=C(N1)/C=C/2\C(=CC(=O)N2)OC |
SMILES canónico |
CC1=CC=C(N1)C=C2C(=CC(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


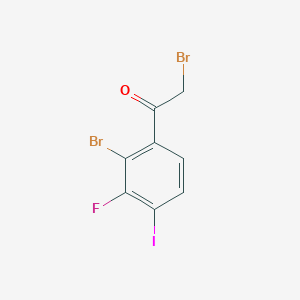
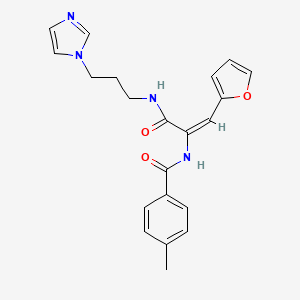

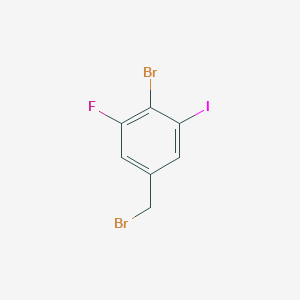
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
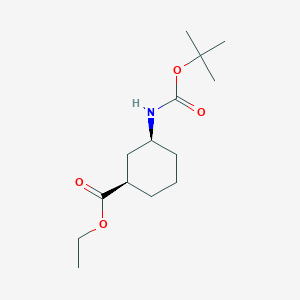
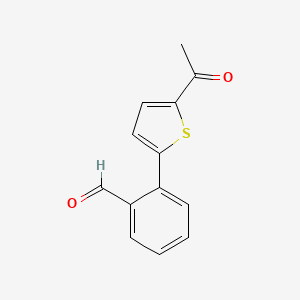
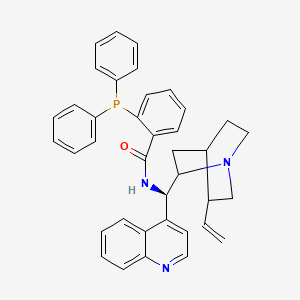

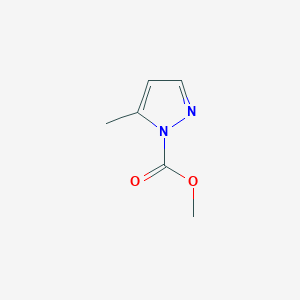
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
